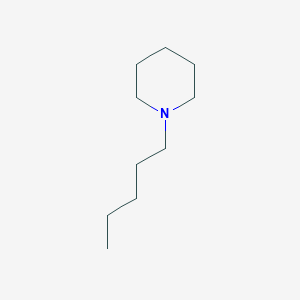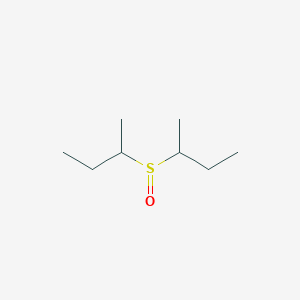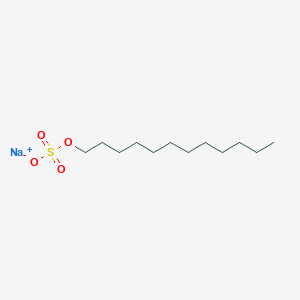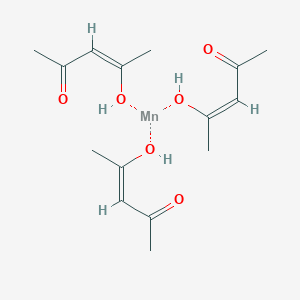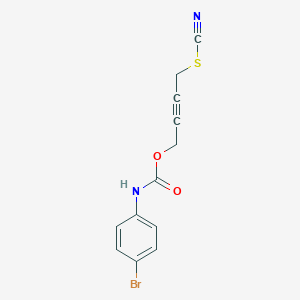
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate, also known as TBYCB, is a compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate varies depending on its application. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate inhibits the activity of histone deacetylase, leading to changes in gene expression and cell differentiation. In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate inhibits the activity of an enzyme involved in the synthesis of chlorophyll, leading to the death of target plants. In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate acts as a building block for the synthesis of new materials with unique properties.
Efectos Bioquímicos Y Fisiológicos
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to have various biochemical and physiological effects depending on its application. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to inhibit the growth and development of target plants. In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to improve the thermal stability and conductivity of new materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate is its versatility in various scientific fields, allowing for interdisciplinary research. Another advantage is its relatively simple synthesis method. However, one limitation of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate is its potential toxicity, which requires careful handling in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate. In medicine, further research is needed to optimize the anticancer properties of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate and to investigate its potential as an anti-inflammatory agent. In agriculture, further research is needed to optimize the herbicidal properties of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate and to investigate its potential as a biopesticide. In materials science, further research is needed to explore the use of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate can be synthesized through a reaction between 4-bromophenyl isocyanate and 4-thiocyanatobut-2-yne in the presence of a base. The reaction yields 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate as a white crystalline solid with a melting point of 120-122°C. The synthesis method has been optimized to improve the yield and purity of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate.
Aplicaciones Científicas De Investigación
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential applications in various scientific fields. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has also been studied as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential use as a herbicide. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to be effective against various weed species and has a low toxicity to non-target plants.
In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential use as a building block for the synthesis of new materials. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been used to synthesize new polymers with unique properties, such as high thermal stability and conductivity.
Propiedades
Número CAS |
14223-12-2 |
|---|---|
Nombre del producto |
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate |
Fórmula molecular |
C12H9BrN2O2S |
Peso molecular |
325.18 g/mol |
Nombre IUPAC |
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H9BrN2O2S/c13-10-3-5-11(6-4-10)15-12(16)17-7-1-2-8-18-9-14/h3-6H,7-8H2,(H,15,16) |
Clave InChI |
FWKZTWZDAPGSQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCSC#N)Br |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCC#CCSC#N)Br |
Otros números CAS |
14223-12-2 |
Sinónimos |
N-(p-Bromophenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





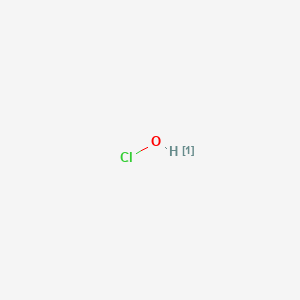
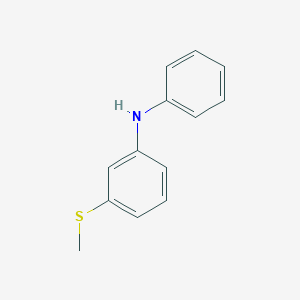

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
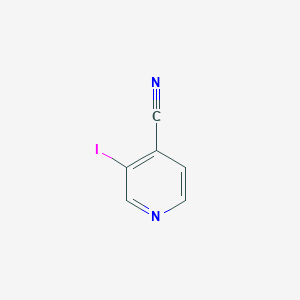
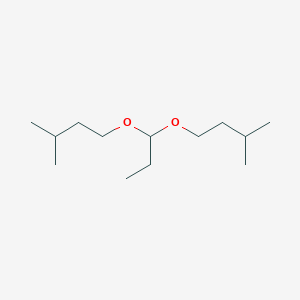
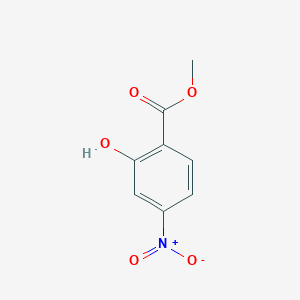
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
